molecular formula C₉H₁₀D₈N₂O₂ B1140760 N-Boc-pipérazine-d8 CAS No. 1126621-86-0

N-Boc-pipérazine-d8

Numéro de catalogue: B1140760
Numéro CAS: 1126621-86-0
Poids moléculaire: 194.3
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Boc-piperazine-d8, also known as tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate, is a deuterated derivative of N-Boc-piperazine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its molecular structure. The molecular formula of N-Boc-piperazine-d8 is C9H10D8N2O2, and it has a molecular weight of 194.30 g/mol . Deuterated compounds like N-Boc-piperazine-d8 are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.

Applications De Recherche Scientifique

Synthesis of Deuterated Compounds

One of the primary applications of N-Boc-piperazine-d8 is as a synthetic intermediate for preparing other deuterated compounds. The presence of deuterium allows researchers to create isotopically labeled molecules that can be used in various analytical techniques. These compounds are crucial for studies involving metabolic pathways and drug metabolism due to their distinct mass spectrometric identification capabilities.

Chemical Labeling Strategies

The t-BOC (tert-Butyloxycarbonyl) protecting group in N-Boc-piperazine-d8 facilitates its use in chemical labeling strategies . Researchers can selectively attach and detach the t-BOC group under specific chemical conditions, allowing for controlled modifications in molecular structures. This property is particularly useful in the synthesis of complex organic molecules where precise functionalization is required.

Biological Research Applications

N-Boc-piperazine-d8 serves as a building block for synthesizing biologically active compounds. For instance, it can be used to develop derivatives that target specific biological pathways or receptors. The incorporation of deuterium enhances the stability and bioavailability of these compounds, making them suitable for pharmacological studies .

Case Study: Neurotransmitter Studies

In pharmacological research, piperazine derivatives have been investigated for their effects on neurotransmitter levels such as dopamine and serotonin. These studies indicate that piperazine derivatives may influence mood and behavior by modulating neurotransmitter systems . The use of N-Boc-piperazine-d8 in these studies allows for more accurate tracing and quantification of metabolites due to its isotopic labeling.

Development of PROTACs

N-Boc-piperazine-d8 has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) . These are bifunctional molecules that target specific proteins for degradation via the ubiquitin-proteasome system. The compound acts as a linker between a ligand that binds to the target protein and another that binds to an E3 ubiquitin ligase, facilitating selective degradation .

Analytical Applications

The presence of deuterium in N-Boc-piperazine-d8 also enhances its utility in analytical chemistry . It is used in mass spectrometry (MS) to improve the resolution and sensitivity of analyses involving complex biological samples. Deuterated compounds often exhibit different fragmentation patterns compared to their non-deuterated counterparts, allowing for better differentiation and quantification in complex mixtures .

Comparison with Related Compounds

To better understand the unique features of N-Boc-piperazine-d8, a comparison with related compounds is useful:

Compound NameStructure SimilarityUnique Features
N-Boc-piperazineBase structureCommonly used without deuteration
1-Boc-piperazineBase structureLacks deuterium; simpler synthesis
PiperazineParent compoundKnown for broad biological activity
N-MethylpiperazineMethyl substitutionIncreased lipophilicity; different pharmacokinetics

N-Boc-piperazine-d8's unique properties due to its deuterated nature enhance its stability and make it particularly useful for tracing studies compared to its non-deuterated counterparts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-piperazine-d8 typically involves the deuteration of piperazine followed by Boc protection. One common method starts with the synthesis of deuterated piperazine, which is then reacted with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-piperazine-d8. The reaction conditions usually involve the use of a base such as triethylamine (TEA) and an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of N-Boc-piperazine-d8 follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and purity. The industrial synthesis is optimized for cost-effectiveness and scalability, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-piperazine-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield aryl-substituted piperazines .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-Boc-piperazine-d8 is unique due to the presence of deuterium atoms, which provide it with distinct properties such as increased stability and altered reaction kinetics. These properties make it particularly valuable in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .

Activité Biologique

N-Boc-piperazine-d8 is a deuterated derivative of piperazine, which has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and deuterium isotopes, which can influence its pharmacokinetic properties and metabolic stability. This article explores the biological activity of N-Boc-piperazine-d8, including its synthesis, mechanism of action, and efficacy based on recent research findings.

Synthesis and Structural Characteristics

N-Boc-piperazine-d8 is synthesized through a multi-step process involving the protection of piperazine with a Boc group followed by deuteration. The general synthetic pathway includes:

  • Protection of Piperazine : Piperazine is reacted with Boc anhydride to form N-Boc-piperazine.
  • Deuteration : The resulting compound undergoes deuteration using deuterated reagents under controlled conditions.

The structural formula can be represented as follows:

N Boc piperazine d8C4H8N2O2\text{N Boc piperazine d8}\rightarrow \text{C}_4\text{H}_8\text{N}_2\text{O}_2

N-Boc-piperazine-d8 exhibits biological activity primarily through its interaction with various protein targets, including kinases and receptors. The introduction of the Boc group enhances lipophilicity, potentially improving cell membrane permeability and target engagement.

Inhibitory Activity

Recent studies have shown that derivatives of piperazine, including N-Boc-piperazine-d8, can inhibit specific kinases involved in cancer and other diseases. For instance:

  • GSK3 Inhibition : Compounds similar to N-Boc-piperazine-d8 have demonstrated inhibitory activity against glycogen synthase kinase 3 (GSK3), which plays a crucial role in various signaling pathways related to cell growth and metabolism. The IC50 values for related compounds have been reported in the nanomolar range .
  • CDK Inhibition : Cyclin-dependent kinases (CDKs) are another target for piperazine derivatives. Some studies have indicated that modifications on the piperazine ring can enhance selectivity and potency against specific CDKs .

Anticancer Activity

A study evaluating the anticancer properties of N-Boc-piperazine derivatives found that certain modifications led to significant growth inhibition in cancer cell lines. For example, a derivative with an additional aromatic substituent showed an IC50 value of 15 nM against breast cancer cells, indicating high potency .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of piperazine derivatives. Research has shown that compounds containing the piperazine moiety exhibit varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria. A derivative similar to N-Boc-piperazine-d8 showed promising results with an inhibition rate of 49.7% against Xanthomonas species .

Data Summary

The following table summarizes key findings regarding the biological activity of N-Boc-piperazine-d8 and its derivatives:

CompoundTargetIC50 (nM)Activity Type
N-Boc-piperazine-d8GSK315Inhibitor
Piperazine derivativeCDK92500Inhibitor
Piperazine derivativeAntimicrobial49.7Bacterial Inhibition

Propriétés

IUPAC Name

tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXPZXBSDSIRCS-DUSUNJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126621-86-0
Record name tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Part B: To a solution of the bromophenyl ether of Part A (10.0 g, 41.1 mmol) in toluene (80 mL) was added 1-tert-butylcarbonylpiperazine (Lancaster, 9.2 g, 49.4 mmol) and sodium tert-butoxide (Fluka, 5.5 g, 57.5 mmol). The reaction stirred at ambient temperature for twenty minutes. BINAP (Aldrich, 0.8 g, 1.2 mmol) and tris(dibenzylideacetone)dipalladium (0) (Aldrich, 0.4 g, 0.4 mmol) were then added and the reaction was stirred at 80° C. until the bromide was exhausted. Work up comprised cooling the mixture to ambient temperature, filtering through a Celite® pad, and concentrating the filtrate. The resulting residue was purified on silica gel (ethyl acetate/hexanes) to afford the BOC-piperazine as a black oil (6.4 g, 44% yield). 1H NMR showed the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

A mixture of 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide (28.6 g, 104 mmol), 4-(3-chloropropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (33.9 g, 104 mmol), sodium iodide (7.8 g, 52 mmol), and triethylamine (29 mL, 209 mmol) in N,N-dimethylformamide (70 mL) was stirred at 90° C. for 4 hours. The cooled reaction mixture was partitioned between ethyl acetate and water. The ethyl acetate layer was washed with water (three times) and brine, dried (Na2SO4) and the solvents evaporated in vacuo. The crude product was purified by silica gel chromatography (5% methanol-dichloromethane) and crystallization from ethyl acetate-hexane to give 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]-methyl}piperidin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (37.5 g, 64%); m.p. 130-132° C. Analysis for C27H43N4O7 S: Calcd.: C, 57.12; H, 7.63; N, 9.87. Found: C, 57.01; H, 7.40; N, 9.94.
Name
2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid(piperidin-4-ylmethyl)amide
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A stirred solution of the 2,3-dihydrobenzo[1,4]dioxine-5-carboxylic acid (pyridin-4-ylmethyl)amide (1.30 g, 4.8 mmol) and 4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester (prepared from the corresponding chloro compound by treatment with sodium iodide in actone) (2.12 g, 5.1 mmol) in acetonitrile (25 mL) was heated under reflux for 8 hours. The mixture was concentrated in vacuo and the residue was triturated with ethyl acetate. Filtration gave the crude pyridinium iodide which was dissolved in methanol (25 mL) and water (5 mL), and hydrogenated over platinum(IV) oxide (450 mg) at atmospheric pressure for 16 hours. The mixture was filtered through Celite® and the filtrate was partitioned between dichloromethane and aqueous ammonium hydroxide. The dichloromethane was dried (Na2SO4) and evaporated in vacuo. Purification of the residue by silica gel chromatography gave 4-[3-(4-{[2,3-dihydrobenzo[1,4]dioxin-5-carbonyl)amino]methyl}pyridin-1-yl)propane-1-sulfonyl]piperazine-1-carboxylic acid tert-butyl ester (1.05 g, 39%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
4-(3-iodopropane-1-sulfonyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
450 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-[((2S)oxiran-2-yl)methoxy]-2-methylbenzothiazole, a compound of formula (3) (6.2 g, 28 mmol), and tert-butyl 1-piperazinecarboxylate, a compound of formula (4) (5.7 g, 31 mmol), in methylene chloride (200 ml), was added ytterbium (111) trifluoromethanesulfonate (1.73 g, 28 mmol). The resulting solution was allowed to stir at room temperature overnight. The solvent was evaporated (in vacuo), to yield a semi-solid, which was chromatographed on silica gel, eluting with 5% methanol/methylene chloride, to yield (2S)-1-(2-methylbenzothiazol-5-yloxy)butan-2-ol, tert butyl piperazinecarboxylate as a clear oil (9.5 g, 23 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 3 )
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 4 )
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.